1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the 1-position, a fluorine atom at the 4-position, and an isopropoxymethyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 233.08 g/mol. This compound is of significant interest in various scientific fields due to its unique structural properties and potential applications in organic synthesis and pharmaceuticals.
The compound can be classified as a mixed aryl halide due to the presence of both bromine and fluorine substituents on the benzene ring. It falls under the broader category of halogenated aromatic compounds, which are known for their diverse chemical reactivity and utility in synthetic organic chemistry. The compound's synthesis and properties have been documented in several chemical databases, including PubChem and ChemicalBook .
The synthesis of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene can be achieved through multiple synthetic routes. A commonly employed method involves the following steps:
The molecular structure of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H12BrF/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3
, which provides a standardized way to represent its structure.
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene can participate in various chemical reactions:
The mechanism of action for reactions involving 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene typically involves:
These mechanisms highlight the reactivity patterns typical for halogenated aromatic compounds.
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene has several applications in scientific research:
Its versatility makes it valuable across multiple fields including chemistry, biology, and materials science .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2